4-(氯甲基)-6,8-二甲基-2H-香豆素-2-酮

描述

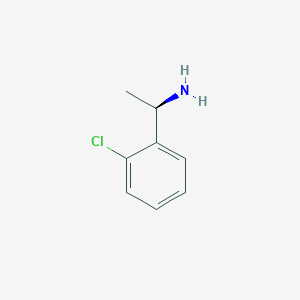

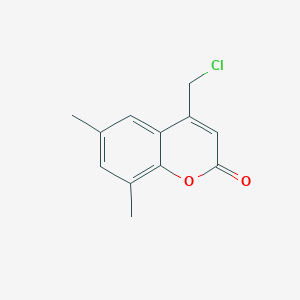

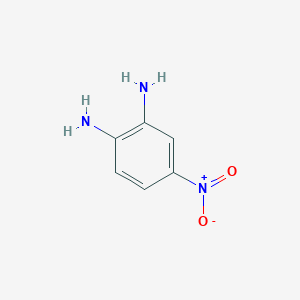

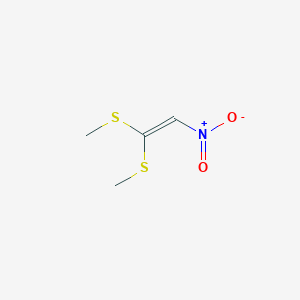

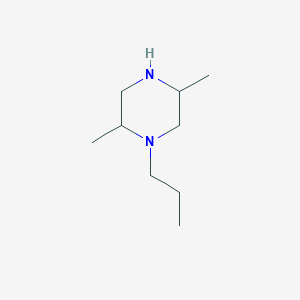

4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one is a derivative of the chromen-2-one family, which is characterized by a benzopyran moiety with various substituents that can significantly alter its chemical and physical properties. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, providing insights into the behavior of such molecules.

Synthesis Analysis

The synthesis of chromen-2-one derivatives typically involves the formation of the benzopyran ring system with subsequent functionalization at various positions. For example, the synthesis of 4,7-dimethyl-2H-chromen-2-one and its sulfur analogue has been reported, where spectroscopic methods and mass spectrometry were used for characterization . Similarly, the synthesis of chloro-2,2-dimethylchromens from chloro-coumarin has been described, indicating possible synthetic routes for chloromethylated chromen-2-ones . These studies suggest that the synthesis of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one could potentially be achieved through analogous methods.

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives has been extensively studied using X-ray diffraction, revealing details such as crystal packing and hydrogen bonding interactions . For instance, the crystal structure of a sulfur analogue of chromen-2-one showed the molecule's planarity and intermolecular interactions . Computational studies have also been conducted to predict the optimized structure, vibrational properties, and electronic transitions of chromen-2-one derivatives . These analyses are crucial for understanding the molecular geometry and electronic structure of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one.

Chemical Reactions Analysis

Chromen-2-one derivatives undergo various chemical reactions, including electrophilic substitutions and reductive cleavages. The electrochemical reduction of bromomethylated chromen-2-ones has been studied, showing the scission of carbon-halogen bonds and the formation of dimethylated chromen-2-ones . This indicates that similar reductive processes could be applicable to chloromethylated analogues. Additionally, the reactivity of chloro-substituted chromens has been explored, demonstrating susceptibility to hydrolysis and dehalogenation .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. Spectroscopic techniques such as UV-Vis, IR, and NMR have been employed to study these properties . The vibrational properties and electronic transitions of chromen-2-one derivatives have been interpreted using quantum chemical calculations . The physicochemical parameters, such as melting point, molecular weight, and solubility, have been determined for related compounds, providing a basis for predicting the properties of 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one .

科学研究应用

结构和光谱研究

- 对类似香豆素的化合物进行研究,例如4,7-二甲基-2H-香豆素-2-酮,揭示了它们的结构和光谱学特性,这对于理解类似4-(氯甲基)-6,8-二甲基-2H-香豆素-2-酮的衍生物可能是相关的。采用X射线衍射方法和红外光谱和拉曼光谱等光谱分析方法来理解这些化合物的晶体结构和振动特性(Delgado Espinosa et al., 2017)。

合成和表征

- 香豆素已通过各种方法合成,包括曼尼希反应和随后的过程。这些方法可以提供关于合成4-(氯甲基)-6,8-二甲基-2H-香豆素-2-酮及其衍生物的见解(Maruyama et al., 1979)。

催化和反应研究

- 香豆素衍生物已用于催化研究。例如,对香豆素-2-酮的甲硫基化已被探索,这可能适用于氯甲基化香豆素的研究(Chougala et al., 2017)。

- 对香豆素-2-酮的电化学还原也进行了研究,提供了关于这些化合物的电化学性质的见解(Mubarak & Peters, 2008)。

属性

IUPAC Name |

4-(chloromethyl)-6,8-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO2/c1-7-3-8(2)12-10(4-7)9(6-13)5-11(14)15-12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLCPSTYZJGACT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=O)O2)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358650 | |

| Record name | 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one | |

CAS RN |

156419-57-7 | |

| Record name | 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Oxido(oxo)(15N)(15N)azaniumyl]phenol](/img/structure/B140049.png)